19-epi-Cathenamine
描述
属性
CAS 编号 |
73326-87-1 |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
methyl (1S,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18-hexaene-19-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,10-12,15,19,22H,7-9H2,1-2H3/t12-,15+,19+/m1/s1 |
InChI 键 |
BXTHVTLKWJZGAA-YFROIQMUSA-N |
SMILES |
CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
手性 SMILES |
C[C@@H]1C2=CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
规范 SMILES |
CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
产品来源 |
United States |
相似化合物的比较
Key Properties :
- Molecular Formula : C21H22N2O3 (identical to cathenamine) .
- Stereochemistry : Epimerization at C19 alters spatial arrangement, influencing enzyme-substrate interactions .
- Biosynthetic Role : Forms via spontaneous rearrangement of 4,21-dehydrogeissoschizine or enzymatic processing in Catharanthus roseus .
Comparison with Similar Compounds
2.1 Structural and Spectroscopic Differences
| Property | 19-epi-Cathenamine | Cathenamine | Ajmalicine | Tetrahydroalstonine |
|---|---|---|---|---|
| C19 Configuration | 19-epi | Standard | N/A (C19 not a chiral center) | N/A (C19 not a chiral center) |
| HRMS ([M+H]⁺) | 351.1708 (calc. 351.1703) | 351.1707 (calc. 351.1703) | 353.1860 | 353.1860 |
| 1H NMR (δ ppm) | 4.37 (q, J=6.7 Hz; CH-CH3) | Distinct spin system | Unique indole/quinoline peaks | Similar to ajmalicine |
| Retention Time (LC-MS) | Longer than geissoschizine | Shorter than 19-epi | Distinct from tetrahydroalstonine | Distinct from ajmalicine |
Notes:
- HRMS : Both this compound and cathenamine share identical molecular weights but differ in stereochemistry .
- NMR : The C19 epimerization induces distinct proton environments, evident in the δ 4.37 ppm quartet (CH-CH3) for this compound, absent in cathenamine .
- Chromatography : this compound exhibits higher hydrophobicity than cathenamine, leading to longer retention times in reverse-phase LC-MS .
2.3 Stability and Reactivity
- Degradation : this compound degrades faster than cathenamine under prolonged reaction conditions, suggesting lower stability .
- Chemical Reduction : Both isomers can be chemically reduced to form heteroyohimbane alkaloids, but stereochemical outcomes differ. For example, this compound reduction may favor 19-epi-ajmalicine over ajmalicine .
2.4 Functional Implications
Enzyme Specificity : The C19 epimerization creates steric hindrance, affecting binding to enzymes like THAS1, which prefer cathenamine .
Research Findings and Data
- Isolation Yields :
- Stereochemical Analysis: X-ray crystallography and NOESY NMR confirm the C19 epimerization, critical for distinguishing isomers .
准备方法
Divergent Synthesis via Organocatalysis
A landmark study demonstrated the use of Franzén’s organocatalytic reaction to synthesize this compound precursors (Scheme 1). The process begins with the condensation of N-acetoacetyl tryptamine (10 ) and (E)-5-hydroxypent-2-enal (11 ) catalyzed by Hayashi–Jørgensen catalyst 16 (20 mol%) in dichloromethane at −20°C. This reaction generates a pentacyclic intermediate (9 ) with >20:1 diastereomeric ratio (dr) and 97% enantiomeric excess (ee). Subsequent steps involve:
-
Acetylation : Treatment with acetyl chloride (AcCl) stabilizes the intermediate.
-
Reductive Amination : Meerwein’s salt (EtOBF) converts the amide to an imino ether, followed by NaBH reduction to yield tertiary amine 18 .
-
Hydration and Lactonization : HCl-mediated hydration and RuCl(PPh)-catalyzed oxidation produce δ-lactone 8 , a direct precursor to this compound.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Organocatalytic Condensation | 16 (20 mol%), −20°C | 72 |
| Reductive Amination | EtOBF, NaBH | 76 |
| Lactonization | RuCl(PPh) | 52 |
Pictet-Spengler Cyclization
An alternative route employs a diastereoselective intramolecular Pictet-Spengler reaction to establish the C19 stereocenter. Treatment of δ-ketoamide 23 with trifluoroacetic acid (TFA) induces cyclization, forming the octacyclic intermediate 24 (68% yield, dr >20:1). Methoxycarbonylation and N-Cbz deprotection then yield this compound with confirmed (3S,15S,20R,19S) configuration via X-ray crystallography.
Biosynthetic Pathways
Recent patents outline enzymatic routes to this compound using recombinant enzymes (Table 2). The pathway begins with strictosidine, a universal TIA precursor, which is hydrolyzed by strictosidine β-D-glucosidase (SGD) to strictosidine aglycone. Geissoschizine oxidase (GO) and reductases (REDOX1/2) then catalyze oxidative rearrangements to form 4,21-dehydrogeissoschizine and geissoschizine. Epimerization at C19 is mediated by a non-heme iron oxidase, yielding this compound.
Table 2: Enzymes in the Biosynthetic Pathway
| Enzyme | Function |
|---|---|
| SGD | Hydrolyzes strictosidine to aglycone |
| GO | Oxidizes geissoschizine |
| REDOX1/REDOX2 | Reduce carbonyl intermediates |
| SAT | Acetylates stemmadenine |
Analytical Characterization
Structural confirmation of synthetic this compound relies on advanced spectroscopic methods:
-
NMR Spectroscopy : and NMR data confirm the pentacyclic framework and C19 epimerization.
-
X-ray Crystallography : Single-crystal analysis unambiguously establishes the (19S) configuration.
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 350.1621 ([M+H]) matches the theoretical mass .
常见问题
Q. What are the primary analytical methods to confirm the structural identity of 19-epi-Cathenamine in enzymatic reaction mixtures?
To confirm the identity of this compound, researchers should employ 1H-NMR spectroscopy to detect deuterium labeling patterns at specific positions (e.g., C21) and compare them with reference data. Additionally, high-resolution mass spectrometry (HRMS) can validate molecular mass and isotopic distribution. For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography (if crystalline samples are obtainable) should be used to resolve epimeric configurations. Enzymatic reactions should be monitored via thin-layer chromatography (TLC) or HPLC to isolate intermediates and byproducts like mayumbine/19-epi-ajmalicine .
Q. How can researchers distinguish this compound from its stereoisomers during biosynthesis studies?
Q. What experimental protocols are recommended for isolating this compound from complex biological matrices?
Use solid-phase extraction (SPE) with reverse-phase cartridges to pre-configure samples, followed by preparative HPLC with a chiral stationary phase to resolve epimers. For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity. Validate purity via melting point analysis and optical rotation measurements to ensure no contamination from cathenamine or other intermediates .
Advanced Research Questions
Q. How do researchers resolve contradictions in stereochemical outcomes of this compound synthesis across different enzymatic systems?
Contradictions may arise from variations in enzyme isoforms (e.g., THAS1 vs. other reductases) or competing protonation pathways. To address this:
- Conduct site-directed mutagenesis to identify active-site residues governing stereoselectivity.
- Use deuterium oxide (D2O) in reaction buffers to track protonation sources via isotopic shifts in NMR.
- Perform molecular dynamics simulations to model enzyme-substrate interactions and predict hydride/proton transfer trajectories .
Q. What methodological strategies can mitigate the formation of this compound as a side product in heteroyohimbine alkaloid synthesis?
To suppress epimerization:
- Optimize reaction pH to stabilize the enamine intermediate and prevent spontaneous ring-opening.
- Introduce substrate analogs with steric hindrance at C19 to block unwanted epimerization.
- Screen for cofactor analogs (e.g., NADPH vs. NADH) that favor retention of the desired stereochemistry.
- Monitor reaction progress in real-time using in-situ infrared (IR) spectroscopy to detect early-stage byproducts .
Q. How should researchers design experiments to investigate the kinetic vs. thermodynamic control of this compound formation?
- Perform time-course experiments under varying temperatures to assess product ratios at equilibrium (thermodynamic control) vs. early timepoints (kinetic control).
- Use Arrhenius plots to calculate activation energies for competing pathways.
- Apply density functional theory (DFT) calculations to model transition states and compare energy barriers for epimerization steps. Data should be corroborated with stopped-flow spectroscopy to capture rapid intermediates .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s biosynthetic yield?
- Apply multivariate regression analysis to identify confounding variables (e.g., enzyme purity, cofactor concentrations).
- Use Bayesian hierarchical modeling to account for batch-to-batch variability in enzymatic assays.
- Validate reproducibility via interlaboratory studies with standardized protocols for substrate preparation and reaction monitoring .
Q. How can researchers integrate computational and experimental data to refine mechanistic models of this compound biosynthesis?
- Combine quantum mechanics/molecular mechanics (QM/MM) simulations with isotope effect measurements (e.g., kinetic isotope effects, KIEs) to validate proposed mechanisms.
- Cross-reference computational predictions with cryo-electron microscopy (cryo-EM) structures of enzyme-substrate complexes to identify critical binding interactions .
Reporting and Reproducibility
Q. What metadata should be included in publications to ensure reproducibility of this compound studies?
- Provide raw NMR spectra (FID files) and HRMS chromatograms in supplementary materials.
- Document enzyme source (e.g., recombinant expression system), purification protocols, and batch-specific activity metrics.
- Share computational input files (e.g., Gaussian .gjf or AMBER .prmtop) for peer validation of simulations .
Q. How should researchers address discrepancies between computational predictions and experimental observations in this compound studies?
- Re-examine force field parameters and solvent models used in simulations for accuracy.
- Validate computational assumptions (e.g., protonation states) via pH-dependent kinetic assays .
- Publish negative results and methodological limitations transparently to guide future refinements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
